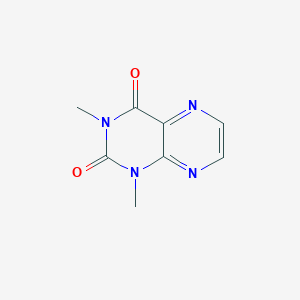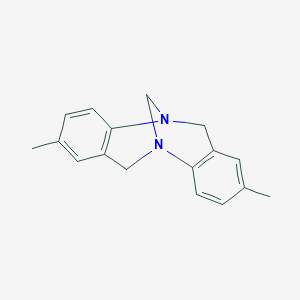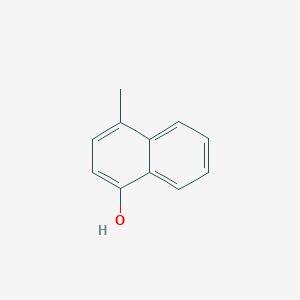
4-Methyl-1-naphthol
概要
説明
Synthesis Analysis
The synthesis of 4-Methyl-1-naphthol and its derivatives involves intricate chemical processes. For instance, Rhodium(III)-catalyzed C-H activation of sulfoxonium ylides and subsequent annulation with alkynes offers an efficient route for the synthesis of 1-naphthols, showcasing the compound's synthetic accessibility through redox-neutral conditions and broad substrate scope (Xu et al., 2017). Additionally, electrochemical synthesis techniques have facilitated the formation of highly functionalized 1-naphthols, employing C-centered radical cyclization under electrochemical conditions as a strategy for constructing cyclic structures with good antitumor activity (He et al., 2019).
Molecular Structure Analysis
The molecular structure of 4-Methyl-1-naphthol derivatives has been characterized through various techniques, including FTIR, NMR, and X-ray diffraction. For example, the sulfonamide compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized and characterized, with its molecular geometry and vibrational frequencies calculated and compared with experimental data using Density Functional Theory (DFT) (Sarojini et al., 2012).
Chemical Reactions and Properties
4-Methyl-1-naphthol undergoes various chemical reactions, reflecting its chemical properties. A study highlighted the C-F⋯HO hydrogen bond in 8-fluoro-4-methyl-1-naphthol, demonstrating the compound's ability to form intermolecular bifurcated hydrogen bonds in the crystal, which contrasts with the results of ab initio calculations (Takemura et al., 2009).
Physical Properties Analysis
The physical properties of 4-Methyl-1-naphthol derivatives, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in various conditions and applications. The structure of 4-methoxy-1-naphthol, for instance, features an intermolecular O-H...O hydrogen bond linking molecules into chains, with these interactions reinforced by π-π stacking interactions (Marciniak & Różycka-Sokołowska, 2009).
Chemical Properties Analysis
The chemical properties of 4-Methyl-1-naphthol, including reactivity, stability, and functional group transformations, are essential for its applications in synthesis and material science. For example, the electrophilic substitution with rearrangement in the chlorination of 1-naphthol and its derivatives has elucidated the structures of various chlorination products, providing insights into the compound's chemical behavior and reactivity (Mare & Suzuki, 1968).
科学的研究の応用
1. Multifunctional Material Systems
- Application Summary: 1-Naphthols, including 4-Methyl-1-naphthol, are used in developing efficient multifunctional material systems (MFMS) due to their useful properties and good stability .
- Methods of Application: The type and position of a substituent influence the reactivity and properties of 1-naphthols. This is studied using different electron-directing groups .
- Results or Outcomes: The study found that molecules with substituents in positions 4 and 8 are the least reactive. It also found that for stability and polarizability tensor values, it is more favorable when both substituents are in the same benzene ring .
2. Photochemical Reactivity of Naphthol-Naphthalimide Conjugates
- Application Summary: Naphthol-Naphthalimide conjugates, including those with 4-Methyl-1-naphthol, have been studied for their photophysical properties and photochemical reactivity .
- Methods of Application: The study involved the synthesis of quinone methide precursors with different alkyl linkers between the naphthol and the naphthalimide chromophore. Their photophysical properties and photochemical reactivity were then investigated .
- Results or Outcomes: The study found that the formation of quinone methides can be initiated upon excitation of naphthalimide, the lower energy chromophore, in a process that involves photoinduced electron transfer (PET) from the naphthol to the naphthalimide .
3. Alternative Synthesis of α-Napthol
- Application Summary: 4-Methyl-1-naphthol is used in the alternative synthesis of α-Napthol .
- Methods of Application: The study involved altering the ratio of peroxidation and peroxygenase activity .
- Results or Outcomes: The evolved enzyme resulted in a total turnover number of 50,000 and high selectivity .
4. Anti-Corrosion Materials
- Application Summary: 1-Naphthols, including 4-Methyl-1-naphthol, are used as anti-corrosion materials due to their high stability and the polarity given by the substituents .
- Methods of Application: The study involved using different electron-directing groups to understand how the type and position of a substituent influence the reactivity and properties of 1-naphthols .
- Results or Outcomes: The study found that it is more favorable when both substituents are in the same benzene ring. Among tested 1-naphthols, the greatest values of alpha, beta, and gamma are more than 5, 60, and 110 times better respectively, than in the urea molecule .
5. Anticancer Phototherapeutics
- Application Summary: Naphthol-Naphthalimide conjugates, including those with 4-Methyl-1-naphthol, have been studied for their potential as anticancer phototherapeutics .
- Methods of Application: The study involved synthesizing quinone methide precursors with different alkyl linkers between the naphthol and the naphthalimide chromophore. Their photophysical properties and photochemical reactivity were then investigated .
- Results or Outcomes: The study found that the formation of quinone methides can be initiated upon excitation of naphthalimide, the lower energy chromophore, in a process that involves photoinduced electron transfer (PET) from the naphthol to the naphthalimide . The antiproliferative activity of the conjugates against two human cancer cell lines (H460 and MCF 7) was investigated with the cells kept in the dark or irradiated at 350 nm, whereupon cytotoxicity increased, particularly for one of the conjugates .
6. Wastewater Treatment
- Application Summary: 4-Methyl-1-naphthol is used in the treatment of wastewater and river water .
- Methods of Application: The study involved preparing spiked samples of wastewater and river water with standard solutions at a concentration of 1000 mg/L .
- Results or Outcomes: The study did not provide specific results or outcomes .
4. Anti-Corrosion Materials
- Application Summary: 1-Naphthols, including 4-Methyl-1-naphthol, are used as anti-corrosion materials due to their high stability and the polarity given by the substituents .
- Methods of Application: The study involved using different electron-directing groups to understand how the type and position of a substituent influence the reactivity and properties of 1-naphthols .
- Results or Outcomes: The study found that it is more favorable when both substituents are in the same benzene ring. Among tested 1-naphthols, the greatest values of alpha, beta, and gamma are more than 5, 60, and 110 times better respectively, than in the urea molecule .
5. Anticancer Phototherapeutics
- Application Summary: Naphthol-Naphthalimide conjugates, including those with 4-Methyl-1-naphthol, have been studied for their potential as anticancer phototherapeutics .
- Methods of Application: The study involved synthesizing quinone methide precursors with different alkyl linkers between the naphthol and the naphthalimide chromophore. Their photophysical properties and photochemical reactivity were then investigated .
- Results or Outcomes: The study found that the formation of quinone methides can be initiated upon excitation of naphthalimide, the lower energy chromophore, in a process that involves photoinduced electron transfer (PET) from the naphthol to the naphthalimide . The antiproliferative activity of the conjugates against two human cancer cell lines (H460 and MCF 7) was investigated with the cells kept in the dark or irradiated at 350 nm, whereupon cytotoxicity increased, particularly for one of the conjugates .
6. Synthesis of New 1-(α-aminoalkyl)-2-naphthol Derivatives
- Application Summary: 4-Methyl-1-naphthol is used in the synthesis of new 1-(α-aminoalkyl)-2-naphthol derivatives .
- Methods of Application: The study involved the reaction between 2- or 4-aminopyridine, aromatic aldehydes and 2-naphthol at room temperature under solvent-free conditions .
- Results or Outcomes: The study did not provide specific results or outcomes .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-methylnaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUDUDXOEGHEJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145042 | |
| Record name | 4-Methyl-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-naphthol | |
CAS RN |
10240-08-1 | |
| Record name | 4-Methyl-1-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10240-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010240081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

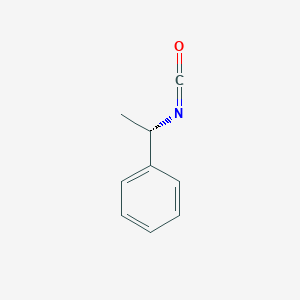
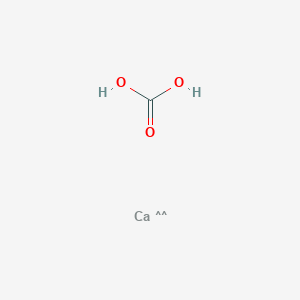
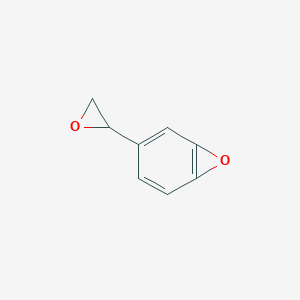
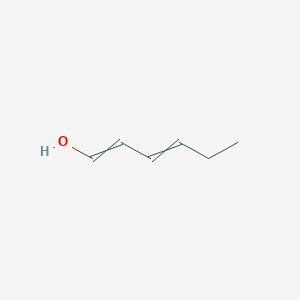
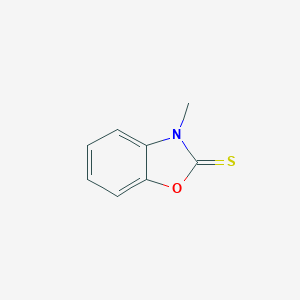

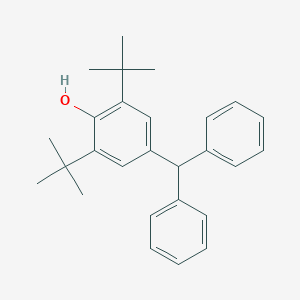
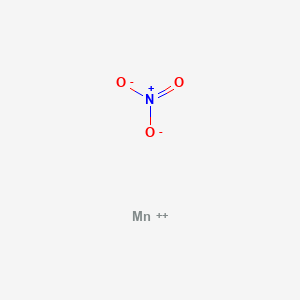
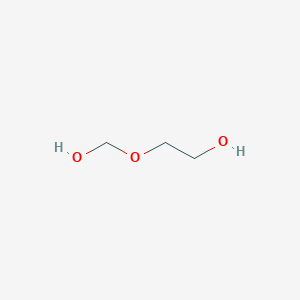
![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)
